molecular formula C21H15NO5 B2757975 2'-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1226436-76-5

2'-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B2757975
CAS No.: 1226436-76-5
M. Wt: 361.353
InChI Key: GMHQANIHXQUQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzo[d][1,3]dioxole ring attached to a biphenyl structure with a carboxylic acid and carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Attachment to Biphenyl Structure: The benzo[d][1,3]dioxole ring is then coupled with a biphenyl derivative through a series of reactions involving halogenation and subsequent nucleophilic substitution.

    Introduction of Carboxylic Acid and Carbamoyl Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2’-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)-[1,1’-biphenyl]-2-carboxylic acid lies in its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential biological activities

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-ylcarbamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5/c23-20(22-13-9-10-18-19(11-13)27-12-26-18)16-7-3-1-5-14(16)15-6-2-4-8-17(15)21(24)25/h1-11H,12H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHQANIHXQUQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.